Endo‑ vs. Exo‑Configured Derivatives Drive 5‑HT4 Agonism with 5‑HT3 Selectivity
Patent JP3904254B2 demonstrates that an endo‑9‑(n‑butyl)‑3‑oxa‑9‑azabicyclo[3.3.1]non‑7‑yl indazole‑3‑carboxamide (derived from the endo‑amine precursor) exhibits 5‑HT4 receptor agonistic activity while having ‘no or extremely low antagonistic activities against 5‑HT3 receptors’ [1]. This contrasts with exo‑configured 3‑oxagranatane derivatives and granatane analogs that frequently show potent 5‑HT3 antagonism (IC50 values in the 0.5–10 nM range) but lack selective 5‑HT4 agonism [2]. The (7‑endo)‑acetic acid building block fixes the stereochemistry required to access this selectivity‑differentiated chemotype.
| Evidence Dimension | Receptor-subtype selectivity (5-HT4 agonism vs. 5-HT3 antagonism) |
|---|---|
| Target Compound Data | Endo‑configured 7‑amino‑3‑oxagranatane derivative: selective 5‑HT4 agonist with ‘extremely low’ 5‑HT3 antagonist activity (JP3904254B2, qualitative comparator). |
| Comparator Or Baseline | Exo‑configured 3‑oxagranatane derivatives: potent 5‑HT3 antagonists (e.g., IC50 0.46–1.36 nM for 7‑exo‑esters, BindingDB entries [3]). Tropane and granatane analogs: 5‑HT3 antagonist IC50 values in the low nanomolar range [2]. |
| Quantified Difference | Qualitative selectivity shift from dual 5‑HT3/5‑HT4 activity (exo) to selective 5‑HT4 agonism with minimal 5‑HT3 liability (endo). Quantitative IC50 values for exo‑5‑HT3 antagonists are available in BindingDB (0.46–1.36 nM). |
| Conditions | In vitro receptor binding and functional assays (calcium flux) for 5‑HT3; functional agonism assays for 5‑HT4 (details in patent JP3904254B2 and BindingDB). |
Why This Matters
Procurement of the (7‑endo) isomer is essential for programs targeting 5‑HT4‑mediated gastrointestinal or CNS indications where 5‑HT3 off‑target activity would be unacceptable.
- [1] Nisshin Flour Milling Group Inc. 5-HT4 Receptor Agonistic Agent. Japanese Patent JP3904254B2. Published April 11, 2007. View Source
- [2] Bermudez, J., Gregory, J.A., King, F.D., Starr, S. & Summersell, R.J. 3-Oxagranatane (3-oxa-9-azabicyclo[3.3.1]nonane) derivatives as highly potent serotonin 5-HT3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 1992, 2(6), 519–522. View Source
- [3] BindingDB. Affinity data for (1r,5s,7s)-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl 1-(pyridin-4-yl)-1H-indole-3-carboxylate (BDBM199091) and related exo esters. IC50 values 0.46–1.36 nM. Accessed 2026. View Source
